molecular formula C7H14ClNO B1652238 2-Oxa-6-azaspiro[3.5]nonane hydrochloride CAS No. 1414885-19-0

2-Oxa-6-azaspiro[3.5]nonane hydrochloride

Cat. No.: B1652238
CAS No.: 1414885-19-0
M. Wt: 163.64
InChI Key: JDMNMAMPXIFZFN-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound featuring a fused oxetane (oxygen-containing four-membered ring) and azetidine (nitrogen-containing four-membered ring) system. Its molecular formula is C₇H₁₂ClNO, with a molecular weight of 161.63 g/mol (CAS: 1414885-19-0) . This compound has garnered attention in medicinal chemistry due to its structural rigidity, metabolic stability, and hydrogen-bonding capacity, which enhance binding to biological targets like NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in cancer cells . It serves as a polar alternative to morpholine and gem-dimethyl groups, offering improved pharmacokinetic properties .

Properties

IUPAC Name

2-oxa-8-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(4-8-3-1)5-9-6-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMNMAMPXIFZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)COC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414885-19-0
Record name 2-Oxa-6-azaspiro[3.5]nonane, hydrochloride (1:1)
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Record name 2-oxa-6-azaspiro[3.5]nonane hydrochloride
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Preparation Methods

Cyclization of Bifunctional Precursors via Alkylation and Reduction

A primary route involves the stepwise assembly of the spirocyclic framework through alkylation and subsequent cyclization. In a method derived from Patent CN113214290A , the synthesis begins with 3-((benzylamino)methyl)oxetane-3-ol (Compound 1 ), which undergoes chloroacetylation with chloroacetyl chloride in dichloromethane or acetonitrile under basic conditions (triethylamine or potassium carbonate) to yield Compound 2 (Figure 1). The reaction proceeds at 10°C to room temperature over 16 hours, achieving yields of 40–60% after column chromatography.

Compound 2 is then subjected to self-cyclization in tetrahydrofuran (THF) or dichloromethane under inert atmosphere using strong bases such as sodium hydride or hexamethyldisilazide (HMDS). This step forms the spirocyclic intermediate Compound 3 , which is reduced using lithium aluminum hydride (LiAlH₄) to generate the secondary amine Compound 4 . Catalytic hydrogenation (H₂, 20–100 psi, palladium on carbon) removes the benzyl (Bn) protective group, yielding the free base 2-Oxa-6-azaspiro[3.5]nonane. Subsequent treatment with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) produces the hydrochloride salt with >95% purity.

Two-Step Synthesis via Phase-Transfer Catalysis

Patent CN112321599A outlines an alternative two-step approach adaptable to the target compound. The first step involves the condensation of bis(2-chloroethyl) ether with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) under phase-transfer catalysis (tetrabutylammonium bromide) and potassium iodide. Heating at 70–100°C for 10–24 hours yields a bicyclic nitrile intermediate (Compound 3 ).

In the second step, Compound 3 is reduced with lithium aluminum hydride in THF at -10°C, followed by careful quenching with water and sodium hydroxide. The crude amine is purified via neutral alumina chromatography, and the hydrochloride salt is formed by treating the free base with gaseous HCl or aqueous hydrochloric acid. This method achieves an overall yield of 56–83%, with scalability demonstrated at the multi-gram scale.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. For chloroacetylation (Step 1 ), dichloromethane with triethylamine affords higher yields (60%) compared to acetonitrile with potassium carbonate (30%) due to improved solubility of intermediates. In cyclization steps, THF outperforms dichloromethane by stabilizing reactive intermediates through coordination with sodium hydride.

Catalytic Hydrogenation and Salt Formation

Hydrogenation conditions for Bn-group removal require precise control. Elevated hydrogen pressures (50–100 psi) and temperatures (30–50°C) reduce reaction times from 20 to 8 hours without compromising yield. For hydrochloride formation, stoichiometric HCl in ethanol at 0°C ensures minimal decomposition, yielding crystalline product suitable for pharmaceutical use.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Steps Yield (%) Purity (%) Scalability
Cyclization/Reduction 3-((Benzylamino)methyl)oxetane-3-ol Chloroacetylation, Cyclization, LiAlH₄ Reduction, Hydrogenation 40–60 >95 Pilot-scale demonstrated
Phase-Transfer Route Bis(2-chloroethyl) ether Condensation, LiAlH₄ Reduction 56–83 90–95 Multi-gram validated

Key Observations:

  • The cyclization/reduction route () offers higher purity but requires cost-intensive protective group chemistry.
  • The phase-transfer method () achieves superior yields and simpler workup but necessitates stringent temperature control during reduction.

Industrial-Scale Production Considerations

Cost-Efficiency of Raw Materials

Bis(2-chloroethyl) ether () and 3-((benzylamino)methyl)oxetane-3-ol () are commercially available at scale, with the former being more economical ($50–100/kg vs. $200–300/kg).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atom in the azaspiro ring acts as a nucleophilic site. In the presence of alkyl halides or acyl chlorides, it undergoes substitution reactions:

  • Example : Reaction with chloroacetyl chloride under basic conditions (e.g., triethylamine) forms N-acylated derivatives .

  • Conditions : Typically performed in polar aprotic solvents (e.g., DMF) at 70–100°C .

Cyclization Reactions

The spiro structure facilitates intramolecular cyclization. For example:

  • Self-cyclization : Under inert atmospheres with strong bases (e.g., sodium hydride), intermediate compounds form fused or expanded ring systems .

Reductive Transformations

The compound’s tertiary amine group can be reduced or modified:

  • Lithium Aluminum Hydride (LiAlH4) : Reduces carbonyl groups adjacent to the spiro framework, yielding secondary amines .

Key Reagents and Conditions

Reaction TypeReagents/CatalystsSolventTemperatureMajor Product
N-AcylationChloroacetyl chloride, TEADichloromethane0–25°CN-Chloroacetylated derivative
Reductive AminationLiAlH4THFRefluxSecondary amine analog
DeprotectionH₂/Pd-CMethanolRTFree amine (Bn group removal)

Comparative Reactivity with Analogous Compounds

Data extrapolated from structurally related azaspiro systems:

CompoundReactivity ProfileReference
2-Oxa-6-azaspiro[3.5]nonane HClHigh susceptibility to N-acylation; moderate ring stability under acidic conditions
6-Oxa-1-azaspiro[3.5]nonane HClEnhanced oxidative stability due to oxygen positioning
7-Oxo-2-azaspiro[3.5]nonaneProne to ketone-specific reactions (e.g., Grignard additions)

Ring Expansion Reactions

  • Treatment with n-butyl lithium induces ring expansion, forming eight-membered azocine derivatives under controlled anhydrous conditions .

Stability and Side Reactions

  • Acidic Conditions : Protonation of the nitrogen leads to ring-opening reactions, generating linear amines.

  • Oxidative Environments : Susceptible to peroxide formation at the oxygen site, requiring inert atmospheres for storage .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₄ClNO
  • Molecular Weight : Approximately 163.64 g/mol
  • Structure : The compound features a unique spirocyclic structure that integrates both nitrogen and oxygen atoms, influencing its reactivity and biological interactions.

Medicinal Chemistry

2-Oxa-6-azaspiro[3.5]nonane hydrochloride has garnered attention for its potential therapeutic applications:

  • Drug Development : Its structure allows for modifications that can enhance binding affinities to specific biological targets, such as enzymes involved in cancer metabolism. For instance, it has been explored as a precursor in synthesizing compounds targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cells .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial in cancer metastasis and tissue remodeling .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of various organic compounds through multi-step reactions, often involving cyclization processes that yield products with enhanced biological activity .
  • Reagent in Chemical Reactions : Its unique functional groups make it an effective reagent for modifying other chemical entities, facilitating the creation of novel compounds with desired properties .

Case Study 1: Synthesis of Benzimidazole Derivatives

A study demonstrated the use of this compound in synthesizing benzimidazole derivatives. The spirocyclic structure was fused onto heterocycles to improve binding to NQO1, resulting in compounds with higher efficacy against cancer cell lines . The synthesis involved:

  • Acylation : The initial step included acylating the compound to introduce functional groups.
  • Cyclization : Subsequent cyclization reactions yielded the desired benzimidazole derivatives.
  • Yield : The overall yield of the synthesized products was reported at approximately 74%, showcasing the compound's utility in drug discovery .

In another research project, the biological activity of this compound was assessed for its inhibitory effects on MMPs. The study involved:

  • In Vitro Testing : Various concentrations of the compound were tested against MMP-2 and MMP-9.
  • Results : Significant inhibition was observed, indicating potential applications in therapeutic strategies for cancer treatment and tissue repair .

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Spirocyclic Compounds

Compound Name Molecular Formula CAS Number Ring System Key Substituents Molecular Weight (g/mol)
2-Oxa-6-azaspiro[3.5]nonane hydrochloride C₇H₁₂ClNO 1414885-19-0 [3.5] spirocyclic Hydrochloride salt 161.63
2-Oxa-7-azaspiro[3.5]nonane C₇H₁₃NO 1379811-94-5 [3.5] spirocyclic Oxalate salt 143.18 (free base)
1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride C₈H₁₄ClF₂N 2097955-89-8 [3.5] spirocyclic Two fluorine atoms 197.65
2-Oxa-6-azaspiro[3.3]heptane oxalate C₆H₁₀NO₄⁻ 1254966-66-9 [3.3] spirocyclic Smaller ring system 160.15 (oxalate salt)
8-Oxa-5-azaspiro[3.5]nonane C₇H₁₃NO N/A [3.5] spirocyclic Oxygen in larger ring 143.18
  • Ring Size and Flexibility: The [3.5] spiro system (e.g., 2-Oxa-6-azaspiro[3.5]nonane) provides greater conformational flexibility compared to [3.3] systems like 2-Oxa-6-azaspiro[3.3]heptane, enabling better adaptation to enzyme active sites .

Physicochemical Properties

Table 3: Physicochemical Comparison

Property 2-Oxa-6-azaspiro[3.5]nonane HCl 1,1-Difluoro-6-azaspiro[3.5]nonane HCl 2-Oxa-6-azaspiro[3.3]heptane oxalate
LogP (Predicted) 0.98 1.45 -0.12
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 3 4 5
Solubility (Water) High (hydrochloride salt) Moderate High (oxalate salt)
  • Hydrogen-Bonding Capacity: The oxetane oxygen and azetidine nitrogen in 2-Oxa-6-azaspiro[3.5]nonane enable strong interactions with enzymatic residues like His194 .
  • Fluorine Impact : 1,1-Difluoro analogs exhibit higher LogP, suggesting improved membrane permeability .

Biological Activity

2-Oxa-6-azaspiro[3.5]nonane hydrochloride is a compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. This molecular configuration contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research. The compound's molecular formula is C7H14ClNOC_7H_{14}ClNO with a molecular weight of approximately 163.64 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound has been shown to bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. Such interactions suggest potential therapeutic applications, particularly in drug development.

Biological Applications

Research into the biological effects of this compound has identified several key areas of interest:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits inhibitory effects against certain pathogens, including resistant strains of bacteria and protozoa.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases that rely on these enzymatic processes.
  • Pharmacokinetics : Research is ongoing to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, which are crucial for evaluating its potential as a therapeutic agent.

Case Studies

  • Antiplasmodial Activity : A study evaluated the antiplasmodial properties of derivatives based on this compound against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives exhibited significant inhibitory concentrations (IC50 values) below 1.0 μM, demonstrating their potential as novel antimalarial agents .
  • Enzyme Interaction Studies : Research has shown that this compound can interact with enzymes involved in metabolic pathways. For instance, it was found to inhibit enzymes critical for the survival of pathogenic microorganisms, suggesting a possible role in developing antimicrobial therapies .

Comparative Analysis

A comparison with structurally similar compounds reveals that this compound possesses unique properties due to its specific spiro structure:

Compound NameMolecular FormulaBiological Activity
This compoundC₇H₁₄ClNOAntimicrobial, enzyme inhibition
2-Oxa-7-azaspiro[3.5]nonane oxalateC₇H₁₄ClNO₂Limited studies; potential similarities
6-Oxa-2-azaspiro[3.5]nonaneC₇H₁₃NOSimilar enzyme interactions

The synthesis of this compound typically involves multi-step organic reactions, highlighting the complexity of creating such spirocyclic compounds . The presence of oxo and aza functional groups suggests potential reactivity that can be exploited in further chemical modifications for enhanced biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-Oxa-6-azaspiro[3.5]nonane hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves spirocyclic ring formation via nucleophilic substitution or ring-closing metathesis. For example, tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1245816-29-8) serves as a key intermediate, where deprotection under acidic conditions yields the hydrochloride salt . Reaction optimization (e.g., temperature, solvent polarity) is critical: higher temperatures may accelerate ring closure but risk side reactions like oxidation. Purity ≥95% is achievable via recrystallization in polar aprotic solvents (e.g., acetonitrile) .

Q. How is the compound characterized structurally, and what analytical methods resolve ambiguities in spirocyclic conformation?

  • 1H/13C NMR : Key for confirming spirocyclic geometry. For instance, protons on the oxa and aza rings show distinct splitting patterns (e.g., δ 4.40–4.35 ppm for oxa-ring protons and δ 3.48–3.44 ppm for aza-ring protons in CDCl3) .
  • IR spectroscopy : Confirms N–H and O–H stretches (if present) and hydrogen bonding in the hydrochloride form .
  • Mass spectrometry (HRMS) : Validates molecular weight (C7H14ClNO2; Mol. weight 167.64) and isotopic patterns .

Q. What stability and storage conditions are recommended for this compound?

Store at 2–8°C in airtight containers under inert gas (e.g., N2) to prevent hygroscopic degradation. Avoid prolonged exposure to light, as spirocyclic ethers may undergo photolytic ring-opening. Stability studies suggest a shelf life of ≥12 months when stored with desiccants .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral 2-Oxa-6-azaspiro[3.5]nonane derivatives be achieved?

Chiral resolution involves using enantiopure tert-butyl esters (e.g., (6R,8S)-6,8-dimethyl-7-oxa-2-azaspiro[3.5]nonane) as intermediates. Asymmetric catalysis (e.g., chiral palladium complexes) can induce stereocontrol during ring formation. HPLC with chiral stationary phases (e.g., amylose-based) confirms enantiomeric excess (>99%) .

Q. What are the reactivity trends of this spirocycle under nucleophilic or electrophilic conditions?

  • Nucleophilic substitution : The aza ring’s secondary amine reacts preferentially with electrophiles (e.g., alkyl halides), while the oxa ring remains inert under mild conditions .
  • Acid/Base Stability : The hydrochloride salt is stable in acidic media (pH < 3) but undergoes partial hydrolysis in basic conditions (pH > 10), forming open-chain byproducts .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity?

Density Functional Theory (DFT) calculates the energy-minimized conformation, revealing strain in the spirocyclic system that enhances reactivity. Docking studies with TGR5 receptors (e.g., using analogs like Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride ) suggest potential agonism via hydrogen bonding with Ser272 and Tyr240 residues .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 70–95%) arise from impurities in starting materials (e.g., tert-butyl esters) or solvent traces. Purging residual water via molecular sieves or azeotropic distillation improves reproducibility. LC-MS monitoring identifies side products (e.g., dimerization) early .

Q. How is the compound utilized in constructing complex pharmacophores, such as antimalarial agents?

The spirocyclic core is a rigid scaffold for hybrid molecules. For example, coupling with 1,3,4-oxadiazoles via amide linkages produces derivatives with slow-action antiplasmodial activity (IC50: 2–3 nM against Plasmodium falciparum). In vivo efficacy requires optimizing logP (2.5–3.5) to balance solubility and membrane permeability .

Methodological Recommendations

  • Purification : Use flash chromatography (silica gel, eluent: DCM/MeOH 9:1) for intermediates. Final products require recrystallization or preparative HPLC .
  • Safety : Handle in fume hoods; the compound may release HCl vapors upon decomposition. PPE (gloves, goggles) is mandatory due to irritant properties .
  • Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-6-azaspiro[3.5]nonane hydrochloride
Reactant of Route 2
2-Oxa-6-azaspiro[3.5]nonane hydrochloride

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